Product packaging for Ethyl 2-(2-bromoethoxy)benzoate(Cat. No.:CAS No. 174909-11-6)

Ethyl 2-(2-bromoethoxy)benzoate

Cat. No.: B3109707
CAS No.: 174909-11-6
M. Wt: 273.12 g/mol
InChI Key: CFOPLYVFYXLIRK-UHFFFAOYSA-N
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Description

Contextualization of Halogenated Benzoate (B1203000) Esters in Synthetic Chemistry

Halogenated benzoate esters are a class of organic compounds that feature a benzene (B151609) ring substituted with both a halogen atom and an ester group. These compounds are significant in synthetic chemistry due to their dual reactivity. The halogen atom, often bromine or chlorine, serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. acs.org The ester group, on the other hand, can undergo hydrolysis to yield a carboxylic acid or can be involved in other transformations. wikipedia.org

The presence of halogens can also influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. mdpi.com This versatility makes halogenated benzoate esters valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aigoogle.com For instance, halogenated derivatives have been explored for their potential antifungal and anticancer activities. nih.govnih.gov

Significance of the 2-Bromoethoxy Moiety and Ester Functionality in Chemical Research

The 2-bromoethoxy moiety [CH₂CH₂Br] in Ethyl 2-(2-bromoethoxy)benzoate is of particular importance. The bromine atom on the ethyl chain is susceptible to nucleophilic attack, making it a key site for molecular modification. ontosight.ai This reactivity is exploited in the synthesis of various compounds where the bromoethoxy group acts as a precursor to other functionalities. For example, it can be used to introduce an ethoxy linkage to another molecule through a Williamson ether-like synthesis. quora.com

The ester functionality [-COOCH₂CH₃] also plays a crucial role in the chemical utility of the molecule. Esters are widely used in drug design, often as prodrugs to improve properties like solubility and bioavailability. numberanalytics.comnumberanalytics.comjns.edu.af The ester group can be hydrolyzed by esterases in the body to release the active form of a drug. stereoelectronics.orgacs.org Furthermore, the ester group can be chemically modified through reactions such as reduction to an alcohol or reaction with Grignard reagents. wikipedia.org

Overview of Academic Research Trajectories for Alkyl Benzoate Derivatives

Academic research on alkyl benzoate derivatives is diverse and expansive. These compounds are fundamental building blocks in organic synthesis and are investigated for a wide range of applications.

One significant area of research is in medicinal chemistry, where alkyl benzoate derivatives are synthesized and evaluated for their biological activities. Studies have explored their potential as anticancer, antifungal, and neuroprotective agents. nih.gov The ability to modify the alkyl and benzoate portions of the molecule allows for the fine-tuning of its pharmacological properties.

Another research trajectory focuses on their application in materials science. For example, certain alkyl benzoates are used as plasticizers and in the formulation of emollients in cosmetic products. wikipedia.orgnih.govresearchgate.net Research in this area often investigates the physical properties of these compounds and their interactions with other materials.

Furthermore, there is ongoing research into the synthetic methodologies for preparing alkyl benzoate derivatives. This includes the development of more efficient and environmentally friendly catalytic methods for their synthesis and functionalization. acs.orgprepchem.comchemicalbook.comgoogle.com The study of their chemical reactivity, including reaction mechanisms and the influence of different substituents, remains an active area of investigation. nih.govorganic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrO3 B3109707 Ethyl 2-(2-bromoethoxy)benzoate CAS No. 174909-11-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-bromoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-2-14-11(13)9-5-3-4-6-10(9)15-8-7-12/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOPLYVFYXLIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656141
Record name Ethyl 2-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174909-11-6
Record name Ethyl 2-(2-bromoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 2 2 Bromoethoxy Benzoate and Analogous Structures

Established Synthetic Routes to Halogenated Benzoate (B1203000) Esters

The creation of halogenated benzoate esters like Ethyl 2-(2-bromoethoxy)benzoate relies on fundamental organic reactions, primarily etherification and nucleophilic substitution. These methods allow for the precise introduction of the bromoethoxy group onto a benzoate framework.

Etherification and Esterification Mechanisms for Incorporating Bromoethoxy Groups

The Williamson ether synthesis is a cornerstone for forming the ether linkage in this compound. wikipedia.org This reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a leaving group. wikipedia.org In the context of synthesizing the target molecule, this typically involves the reaction of an ethyl salicylate (B1505791) precursor with a bromo-containing electrophile.

The mechanism is a classic SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophile attacks from the backside of the carbon atom bonded to the leaving group in a single, concerted step. wikipedia.org For this to be effective, a good leaving group, which is typically a halide due to its high electronegativity, is essential. wikipedia.org

Esterification, the formation of the ethyl benzoate moiety, is another critical step. This is often achieved by reacting salicylic (B10762653) acid with ethanol (B145695) in the presence of an acid catalyst. phillysim.orgyoutube.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Nucleophilic Substitution Approaches for Bromoethyl Chain Attachment to Phenolic or Benzoic Acid Precursors

The bromoethyl chain is typically introduced via a nucleophilic substitution reaction. bloomtechz.com A common strategy involves using a phenolic precursor, such as ethyl salicylate, where the hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophile like 1,2-dibromoethane.

The reaction of an alkoxide ion with a primary alkyl halide is a typical SN2 reaction. wikipedia.org The use of primary halides is crucial to avoid competing elimination reactions, which are more prevalent with secondary and tertiary halides. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the bromine atom renders the adjacent carbon electrophilic, facilitating the nucleophilic attack. bloomtechz.com

Alternatively, starting with a benzoic acid derivative, the bromoethyl group can be introduced through different synthetic pathways, sometimes involving multiple steps to first create a hydroxyethyl (B10761427) group that is subsequently converted to a bromoethyl group. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yields and selectivity is paramount in chemical synthesis. For this compound, this involves careful control over solvents, catalysts, and reaction conditions to favor the desired product and minimize side reactions.

Influence of Solvent Systems and Catalysts in Etherification Reactions

The choice of solvent significantly impacts the rate and outcome of etherification reactions. Polar aprotic solvents can increase the nucleophilicity of anionic nucleophiles, but some, like DMSO and DMF, can be unstable with strong bases. youtube.com Nonpolar solvents have also been shown to give high yields in some esterification reactions.

Phase-transfer catalysis (PTC) is a powerful technique to facilitate reactions between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). crdeepjournal.orgresearchgate.net Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, transport the nucleophile from the aqueous phase to the organic phase, enabling the reaction to proceed. crdeepjournal.org This method can lead to increased yields, reduced reaction times, and the elimination of hazardous solvents. crdeepjournal.org For instance, in the synthesis of ethenzamide, a related O-alkylation reaction, using TBAB as a catalyst under solvent-free conditions significantly improved the yield and reduced the reaction time. mdpi.com

The following table summarizes the effect of different catalysts on the yield of an O-alkylation reaction for ethenzamide synthesis, a process analogous to the formation of the ether linkage in this compound. mdpi.com

CatalystReaction Time (min)Yield (%)
TEBA1586
TBAB1579
Aliquat 3361575
TBPB1572
TEAB1569
Table based on data for the synthesis of ethenzamide, demonstrating catalyst influence on O-alkylation. mdpi.com

Regioselective Synthesis of ortho-Substituted Benzoate Esters

The synthesis of ortho-substituted benzoate esters like this compound requires control over the position of substitution on the benzene (B151609) ring. The hydroxyl group of a salicylic acid precursor is a strong ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com However, for the etherification step, the reaction occurs at the hydroxyl group itself (O-alkylation) rather than on the ring.

To ensure the desired ortho substitution pattern is maintained, the starting material is typically an ortho-substituted precursor like ethyl salicylate. The challenge then becomes preventing side reactions, such as alkylation on the aromatic ring, which can compete with the desired O-alkylation. wikipedia.org The choice of base and reaction conditions is critical to favor the formation of the phenoxide and subsequent etherification over other potential reactions.

Green Chemistry Principles in the Synthesis of Bromoethoxy Benzoates

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.govwjpmr.com These principles are increasingly being applied to the synthesis of organic compounds, including halogenated benzoates.

Key green chemistry principles relevant to the synthesis of this compound include:

Waste Prevention: Designing syntheses to minimize the production of waste. nih.gov

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Employing solvents that are non-toxic and environmentally friendly, or eliminating their use altogether. nih.govjddhs.com

Use of Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. nih.gov Catalysts are often more selective and can be recycled. jddhs.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. nih.gov

For example, the use of phase-transfer catalysis can be considered a green approach as it can reduce the need for hazardous organic solvents and improve reaction efficiency. crdeepjournal.orgmun.ca Solvent-free reactions, where the reactants themselves act as the solvent, are another green alternative that can significantly reduce waste. mdpi.com The development of catalytic systems that are highly efficient and can be easily separated and reused is a major focus of green chemistry research. nih.gov

Mechanistic Investigations and Reaction Kinetics of Ethyl 2 2 Bromoethoxy Benzoate

Reactivity Profile of the 2-Bromoethoxy Group in Nucleophilic Substitution Reactions

The 2-bromoethoxy group contains a primary alkyl halide, which is a key feature defining its reactivity. The carbon atom bonded to the bromine is electrophilic due to the high electronegativity of the bromine atom, making it a prime target for nucleophiles. Reactions involving this group predominantly proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. masterorganicchemistry.comorganicchemistrytutor.com The rate of these reactions is dependent on the concentration of both the substrate and the attacking nucleophile.

The structure of Ethyl 2-(2-bromoethoxy)benzoate, with a reactive alkyl halide side chain attached to a benzene (B151609) ring, allows for the possibility of intramolecular cyclization reactions to form heterocyclic systems. While specific studies on the intramolecular cyclization of this compound are not abundant, analogous reactions provide insight into potential pathways.

A common intramolecular reaction for substrates containing both a nucleophile and an alkyl halide within the same molecule is the Williamson ether synthesis, which can form cyclic ethers. masterorganicchemistry.comorganicchemistrytutor.comlibretexts.orgyoutube.comyoutube.com For a derivative of this compound, such as one containing a hydroxyl group ortho to the bromoethoxy chain (e.g., from hydrolysis of the ester followed by reduction), treatment with a base would generate an alkoxide. This internal nucleophile could then attack the electrophilic carbon of the bromoethoxy group, displacing the bromide and forming a cyclic ether, such as a derivative of dihydro-benzo[b] Current time information in Bangalore, IN.masterorganicchemistry.comdioxine. The rate of such cyclizations is influenced by ring size, with five- and six-membered rings typically forming most readily. libretexts.org

Furthermore, cyclization can lead to the formation of other important heterocyclic scaffolds like benzofurans. organic-chemistry.orglbp.worldjocpr.comnih.gov For instance, related 2-ynylphenols undergo base-catalyzed intramolecular cyclization to yield 2-substituted benzo[b]furans. rsc.org Similarly, 2'-bromodeoxybenzoins can be cyclized to form 2-phenylbenzofurans using a copper catalyst. psu.edu While these examples involve different starting materials, they illustrate the principle of using an ortho-substituted benzene ring with a reactive side chain to construct fused heterocyclic systems. Enzymatic methods have also been shown to catalyze the cyclization of related 2-(carbamoyloxy)benzoates. crossref.org The synthesis of N-heterocycles, such as azetidinones, can also be achieved through intramolecular cyclization of related fumaramide (B1208544) rotaxanes. um.es

The primary alkyl bromide of the 2-bromoethoxy group is highly susceptible to attack by a wide range of external nucleophiles in SN2 reactions. The reaction rate is sensitive to the strength of the nucleophile and steric hindrance around the reaction center.

Common nucleophiles and their expected substitution products with this compound are outlined below:

NucleophileExampleProduct Class
Hydroxide (B78521)NaOHAlcohol (after substitution)
AlkoxideNaOCH₃Ether
AmineNH₃, RNH₂Amine
ThiolateNaSHThiol
CyanideNaCNNitrile
CarboxylateRCOONaEster

Kinetic studies on analogous systems, such as the reaction of ethyl bromoacetate (B1195939) with substituted phenoxyacetate (B1228835) ions, confirm a second-order reaction mechanism. researchgate.net The reaction rate is influenced by the electronic properties of the nucleophile; electron-releasing groups on the nucleophile tend to accelerate the reaction.

Reaction Kinetics and Mechanisms of Benzoate (B1203000) Ester Moieties

The ethyl benzoate portion of the molecule also has a distinct reactivity, primarily centered on the carbonyl group of the ester. This group can undergo nucleophilic acyl substitution, and its presence on the benzene ring influences the ring's reactivity toward electrophiles.

The ester group can be cleaved through hydrolysis to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Base-Promoted Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate. The subsequent elimination of the ethoxide leaving group yields the carboxylic acid, which is then deprotonated by the base to form a carboxylate salt. masterorganicchemistry.comlibretexts.org This reaction is effectively irreversible due to the final deprotonation step. The kinetics are typically second-order, depending on the concentrations of both the ester and the hydroxide ion. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. After a series of proton transfers, ethanol (B145695) is eliminated as the leaving group, and the catalytic acid is regenerated. libretexts.org This reaction is an equilibrium process.

The susceptibility of ester hydrolysis to electronic effects is well-described by the Hammett equation. wikipedia.org For the alkaline hydrolysis of substituted ethyl benzoates, the reaction constant (ρ) is positive (around +2.5), indicating that the reaction is accelerated by electron-withdrawing substituents on the benzene ring. libretexts.orgwikipedia.orgwalisongo.ac.id This is because these groups help to stabilize the negative charge that develops in the transition state leading to the tetrahedral intermediate. viu.ca

Kinetic Data for Alkaline Hydrolysis of Substituted Ethyl Benzoates
Substituent (Para)Relative Rate Constant (k/k₀)Substituent Constant (σ)
-NO₂78.00.78
-Cl3.50.23
-H1.00.00
-CH₃0.48-0.17
-OCH₃0.25-0.27

Data derived from studies on Hammett plots for ethyl benzoate hydrolysis. libretexts.orgchegg.com

Transesterification is another key reaction of the ester moiety, where one alkoxy group is exchanged for another. This is typically achieved by reacting the ester with a large excess of an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of Mthis compound and ethanol.

The ester group (-COOEt) attached to the benzene ring acts as a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or sulfonation. masterorganicchemistry.comnumberanalytics.com

The deactivating nature arises because the carbonyl group is strongly electron-withdrawing, both through induction and resonance. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.orguobabylon.edu.iq

The meta-directing effect can be explained by examining the stability of the carbocation intermediates (arenium ions or sigma complexes) formed during the reaction.

Ortho and Para Attack: When the electrophile attacks at the ortho or para positions, one of the resonance structures of the resulting arenium ion places the positive charge directly on the carbon atom attached to the electron-withdrawing ester group. This is a highly destabilized arrangement.

Meta Attack: When attack occurs at the meta position, the positive charge is delocalized to the other ortho and para carbons, but never resides on the carbon directly bonded to the ester group. libretexts.org

Consequently, the transition state leading to the meta intermediate is lower in energy than those leading to the ortho or para intermediates, making meta substitution the favored pathway. masterorganicchemistry.comfiveable.me

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of Ethyl 2-(2-bromoethoxy)benzoate, distinct signals are expected for each set of non-equivalent protons. The spectrum would be characterized by signals from the ethyl ester group, the bromoethoxy side chain, and the ortho-substituted aromatic ring.

Ethyl Ester Group : This group gives rise to two signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃). The quartet appears further downfield due to the deshielding effect of the adjacent oxygen atom.

Bromoethoxy Side Chain : This moiety also produces two signals. The methylene protons directly attached to the aromatic ring's oxygen atom (-OCH₂CH₂Br) are expected to be a triplet, shifted downfield by the oxygen. The second set of methylene protons, adjacent to the bromine atom (-OCH₂CH₂Br), would also appear as a triplet but would be shifted further downfield due to the strong electron-withdrawing effect of bromine.

Aromatic Protons : The four protons on the benzene (B151609) ring are chemically distinct due to the ortho-substitution pattern, leading to a complex splitting pattern in the aromatic region of the spectrum (typically δ 6.9–8.0 ppm). The proton ortho to the ester group (H-6) is expected to be the most deshielded.

Based on analogous compounds like Ethyl 2-ethoxybenzoate chemicalbook.com and 2-Bromoethyl ethyl ether chemicalbook.com, the following chemical shifts and coupling patterns are predicted.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)
-OCH₂CH~1.40Triplet (t)~7.1
-OCH₂CH₃~4.40Quartet (q)~7.1
-OCH₂CH₂Br~3.70Triplet (t)~6.5
-OCH₂CH₂Br~4.35Triplet (t)~6.5
Ar-H6.90 - 7.90Multiplet (m)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a total of nine distinct signals are expected, as the ortho-substitution removes the symmetry of the benzene ring.

The chemical shifts are influenced by the electronic environment. libretexts.org The carbonyl carbon (C=O) of the ester is the most deshielded, appearing at the lowest field (~166 ppm). The aromatic carbons attached to oxygen (C-2) and the ester group (C-1) are also significantly deshielded. The methylene carbon bonded to bromine (-CH₂Br) will appear further downfield than a typical sp³ carbon due to the halogen's electronegativity.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-OCH₂CH₃~14.2
-OCH₂CH₃~61.5
-OCH₂CH₂Br~28.5
-OCH₂CH₂Br~68.0
Aromatic CH115 - 134
Aromatic C-COOR (C-1)~122.0
Aromatic C-OR (C-2)~158.0
C=O~166.0

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, key cross-peaks would be observed between the -OCH₂CH₃ protons and the -OCH₂CH₃ protons, confirming the ethyl group. Similarly, a correlation between the -OCH₂CH₂Br and -OCH₂CH₂Br protons would establish the bromoethoxy fragment. Correlations would also appear between adjacent aromatic protons, helping to assign their specific positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique maps protons to the carbons they are directly attached to. Each ¹H NMR signal (except for non-protonated carbons) would show a correlation to a specific ¹³C NMR signal. For instance, the triplet at ~1.40 ppm would correlate to the carbon signal at ~14.2 ppm, confirming the methyl group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons, which is vital for connecting the different fragments of the molecule. Crucial correlations would include:

A cross-peak between the -OCH₂ CH₂Br protons and the aromatic carbon at the C-2 position, confirming the attachment of the bromoethoxy group to the ring.

A correlation between the -OCH₂ CH₃ protons of the ethyl group and the carbonyl carbon (~166 ppm), confirming the ester structure.

Correlations from the aromatic protons to their neighboring carbons, which solidifies the substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

HRMS measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the elemental formula. The molecular formula for this compound is C₁₁H₁₃BrO₃. Due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br), two molecular ion peaks would be expected.

Calculated Monoisotopic Mass (for C₁₁H₁₃⁷⁹BrO₃) : 272.0048

Calculated Monoisotopic Mass (for C₁₁H₁₃⁸¹BrO₃) : 273.9994

Observing these two masses with high accuracy would confirm the elemental composition of the molecule. acs.org

Isotopic Pattern Analysis for Bromine Atom Confirmation

The presence of a single bromine atom in a molecule gives a highly characteristic isotopic pattern in the mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 abundance ratio (approximately 50.5% to 49.5%). chemguide.co.uk This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, that are separated by two mass units and have nearly equal intensity. libretexts.orglibretexts.orgucalgary.ca The observation of this 1:1 doublet at m/z 272 and 274 would be definitive proof of the presence of one bromine atom.

The fragmentation of this compound would likely follow established pathways for esters and halogenated compounds. libretexts.org Key fragmentation events would include:

Loss of the bromoethoxy side chain.

Cleavage of the ethyl ester group, such as the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) to form a stable acylium ion. pharmacy180.com

Fragmentation within the bromoethoxy chain, such as the loss of a bromine radical (•Br).

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Identity of Fragment
272274[M]⁺ (Molecular Ion)
227229[M - OCH₂CH₃]⁺
193-[M - Br]⁺
149151[M - C₂H₅O₂]⁺ (Loss of ethyl ester part)
121-[C₇H₅O₂]⁺ (From cleavage of ether bond and loss of Br)

Compound Names

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its constituent functional groups: an ester, an aromatic ring, an ether, and an alkyl bromide.

Ester Group (C=O, C-O): The most prominent feature of an ester is the strong carbonyl (C=O) stretching vibration. For aromatic esters like ethyl benzoate (B1203000), this peak typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The molecule also possesses two different C-O single bonds within the ester and ether functionalities. Ester C-O stretches are typically observed as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

Aromatic Ring (C=C, C-H): The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are found between 3100-3000 cm⁻¹. libretexts.org In-ring C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. libretexts.orgscholarsresearchlibrary.com Additionally, strong C-H out-of-plane ("oop") bending bands between 900-675 cm⁻¹ can help confirm the substitution pattern of the aromatic ring. libretexts.org

Ether Linkage (Ar-O-CH₂): Aryl alkyl ethers are characterized by two distinct C-O stretching bands. The asymmetric Ar-O stretch is typically found between 1275-1200 cm⁻¹, while the symmetric O-CH₂ stretch appears around 1050-1020 cm⁻¹. spectroscopyonline.comblogspot.comlibretexts.org These strong absorptions are diagnostic for the ether group.

Alkyl Bromide (C-Br): The stretching vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum. This absorption is typically located in the 690-515 cm⁻¹ range. libretexts.orgorgchemboulder.com The -CH₂Br group may also show a C-H wagging vibration between 1300-1150 cm⁻¹. orgchemboulder.com

The combination of these distinct vibrational bands provides a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of its structural integrity.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Alkyl C-HStretching3000 - 2850Medium-Strong
Ester C=OStretching1730 - 1715Strong
Aromatic C=CIn-ring Stretching1600 - 1400Medium-Weak
Ether Ar-OAsymmetric Stretching1275 - 1200Strong
Ester/Ether C-OStretching1300 - 1000Strong
Alkyl C-BrStretching690 - 515Medium-Strong

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, thereby revealing the molecule's conformation. It also elucidates the packing of molecules within the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions.

While a specific crystal structure for this compound (CAS 174909-11-6) has not been reported in the surveyed literature, analysis of closely related benzoate derivatives provides significant insight into its likely solid-state conformation. Studies on various substituted benzoate esters reveal common structural motifs.

For instance, research on 2-(4-bromophenyl)-2-oxoethyl benzoates shows that the conformation around the ester linkage is a critical structural feature. rsc.org In many phenacyl benzoate derivatives, the C-O-C-C torsion angle adopts a synclinal conformation, with values typically ranging from 70° to 91°. rsc.org This indicates a folded, non-planar arrangement of the ester bridge. Similarly, a study on a di-substituted thiourea (B124793) containing an ethyl benzoate moiety also reported a syn-clinal conformation for the ethyl ester substituent. iucr.org

The packing of benzoate derivatives in the crystal lattice is often characterized by layered or tape-like structures. psu.eduresearchgate.net The arrangement is frequently stabilized by weak intermolecular interactions, including C-H···O and C-H···π interactions, and in some cases, π–π stacking between aromatic rings. iucr.org In the case of sodium and potassium benzoate, the interplay between the coordination needs of the cation and the amphiphilic nature of the benzoate anion leads to complex packing arrangements, including the formation of hydrophilic channels and lamellar structures. researchgate.net

Structural FeatureObservation in Related Benzoate DerivativesAnticipated Feature for this compound
Molecular ConformationOften non-planar; synclinal conformation around ester bridges is common. rsc.orgiucr.orgA non-planar, folded conformation is expected.
Crystal PackingFormation of layered or tape-like structures. psu.eduresearchgate.netLikely to form layered structures.
Intermolecular ForcesStabilized by C-H···O, C-H···π, and π–π stacking interactions. iucr.orgPacking will be influenced by weak intermolecular forces, including potential C-H···Br contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies of Benzoate Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk This technique is particularly valuable for studying molecules with chromophores, which are functional groups that absorb light in the UV-Vis region. In benzoate derivatives, the aromatic ring and the carbonyl group constitute a conjugated system that acts as a chromophore.

The absorption of UV light by organic molecules is restricted to those containing valence electrons with low excitation energy. shu.ac.uk The most common electronic transitions observed in the conventional UV-Vis range (200-700 nm) are π → π* and n → π* transitions. shu.ac.ukyoutube.com

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems, such as aromatic rings and carbonyl groups. These transitions are typically high in intensity, with molar absorptivity (ε) values often between 1,000 and 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (like the lone pairs on the ester oxygens) to a π* antibonding orbital. They are generally much lower in intensity (ε = 10-100 L mol⁻¹ cm⁻¹) than π → π* transitions. shu.ac.ukyoutube.com

For benzoate derivatives, the UV spectrum is typically dominated by strong π → π* absorptions. For example, diterpene esters have shown maximum absorbance peaks around 240 nm and additional peaks between 275-290 nm. researchgate.net The exact position and intensity of these absorption bands (λ_max) can be influenced by the substituents on the benzene ring and the solvent polarity. youtube.com

UV-Vis spectroscopy is a cornerstone of photochemical studies because the absorption of light is the first step in any photochemical reaction. acs.org By identifying the wavelengths of light a molecule absorbs, researchers can selectively irradiate a sample to induce specific electronic transitions and study the resulting chemical pathways, such as photodegradation, isomerization, or photosensitization. Studies on various aromatic esters and benzophenone (B1666685) derivatives utilize UV-Vis spectroscopy to characterize their excited states and understand their photostability and photochemical reactivity. acs.orgresearchgate.netnih.gov

Electronic TransitionDescriptionTypical Wavelength Range (nm)Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
π → πElectron promotion from a π bonding to a π antibonding orbital.200 - 4001,000 - 10,000
n → πElectron promotion from a non-bonding to a π antibonding orbital.250 - 40010 - 100

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For ethyl 2-(2-bromoethoxy)benzoate, DFT calculations are instrumental in elucidating its electronic properties. Methodologies such as B3LYP with a 6-311++G(d,p) basis set are commonly employed for such analyses, providing a detailed picture of the molecule's behavior. researchgate.net

Molecular Orbital Analysis (HOMO-LUMO) and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. espublisher.com

In a theoretical study of this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the oxygen atoms of the ester and ether groups, indicating these as potential sites for electrophilic attack. Conversely, the LUMO would be expected to be distributed over the carbonyl group and the bromine atom, suggesting these are favorable sites for nucleophilic attack.

The charge distribution across the molecule, often visualized using a Molecular Electrostatic Potential (MEP) map, further clarifies reactive sites. For this compound, negative potential (red and yellow regions) would be anticipated around the oxygen atoms, signifying electron-rich areas susceptible to electrophilic interaction. Positive potential (blue regions) would likely be found around the hydrogen atoms and the bromine atom, indicating electron-deficient areas prone to nucleophilic attack.

Illustrative Data for this compound:

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values for this compound would require specific DFT calculations.

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra.

Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, providing information on the electronic transitions between molecular orbitals. tcsedsystem.edu For this compound, the primary absorption bands in the UV-Vis spectrum would likely correspond to π → π* transitions within the benzene (B151609) ring and n → π* transitions associated with the carbonyl group.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the ethoxy and ester groups in this compound gives rise to multiple possible conformations. Understanding the relative energies and rotational barriers of these conformers is essential for a complete picture of the molecule's behavior.

Molecular Mechanics and Quantum Chemical Approaches to Conformational Sampling

A thorough conformational analysis typically begins with a molecular mechanics scan to identify low-energy conformers. These initial structures are then optimized using more accurate quantum chemical methods, such as DFT, to determine their relative stabilities. researchgate.net This approach allows for an efficient exploration of the potential energy surface.

Torsional Barriers and Rotational Isomerism of the Ethoxy and Ester Groups

The rotation around the C-O bonds of the ethoxy and ester groups, as well as the C-C bond of the bromoethoxy chain, leads to different rotational isomers (rotamers). By systematically varying the dihedral angles associated with these bonds and calculating the energy at each step, a potential energy surface can be constructed. This surface reveals the most stable conformers and the energy barriers that separate them.

For this compound, the most stable conformer would likely be the one that minimizes steric hindrance between the bulky bromoethoxy group and the ethyl ester group. The planarity of the ester group with the benzene ring would also be a significant factor influencing conformational preference.

Illustrative Torsional Barrier Data:

Rotational BondDihedral Angle Range (degrees)Energy Barrier (kcal/mol)
C(aryl)-C(ester)0-1805-7
O(ester)-C(ethyl)0-1802-3
O(ether)-C(bromoethyl)0-1803-5

Note: The data in this table is illustrative and represents typical values for similar organic molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of the molecule over time, including its interactions with solvent molecules.

In an MD simulation of this compound, the molecule would be placed in a simulation box filled with a chosen solvent, such as water or an organic solvent. The system's evolution is then tracked over time by solving Newton's equations of motion for each atom. This allows for the study of how the solvent influences the conformational preferences and dynamics of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. These simulations are crucial for understanding the behavior of the compound in a realistic chemical environment.

Quantitative Structure-Activity Relationships (QSAR) and Reactivity Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new molecules, thereby streamlining the drug discovery process and reducing the need for extensive experimental testing. Reactivity descriptors, often derived from quantum chemical calculations, provide insights into the electronic properties of a molecule and can be used as parameters in QSAR models to rationalize and predict chemical reactivity and biological interactions.

While specific QSAR models and comprehensive reactivity descriptor analyses for this compound are not extensively documented in publicly available scientific literature, the principles of these computational methods can be applied to understand its potential biological and chemical behavior. The following sections detail the theoretical framework and potential application of QSAR and reactivity descriptors to this compound, drawing parallels with studies on structurally related molecules where necessary.

Research Findings on Related Structures

QSAR studies have been successfully applied to various classes of benzoic acid esters and related local anesthetics to elucidate the structural requirements for their biological activities. amanote.com For instance, research on a series of benzoic acid derivatives has demonstrated that aquatic toxicity, measured by the EC50 value for Daphnia magna, can be effectively modeled using a combination of constitutional, topological, and quantum chemical descriptors. nih.gov Although this compound was not explicitly included in that particular study, the findings indicate that descriptors related to molecular size, shape, and electronic properties are crucial for predicting the biological effects of this class of compounds. nih.gov

A general QSAR model for a diverse set of 130 compounds, including various esters, was developed with a determination coefficient (R²) of 0.712, indicating a good correlation between the selected descriptors and the observed toxicity. nih.gov The descriptors in such models often include parameters like the logarithm of the octanol-water partition coefficient (logP), molecular weight, and various electrostatic and quantum chemical parameters.

Hypothetical Reactivity Descriptors for this compound

Reactivity descriptors derived from computational chemistry can provide a quantitative basis for understanding the reactivity of this compound. These descriptors are typically calculated using methods like Density Functional Theory (DFT). Key reactivity descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): This descriptor is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to an acceptor molecule.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): This descriptor relates to the electron-accepting ability of a molecule. A lower ELUMO value indicates a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests higher reactivity.

Chemical Potential (μ): This descriptor measures the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): This parameter measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1 / 2η), it indicates the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Table 1: Hypothetical Reactivity Descriptors for this compound

DescriptorHypothetical Value (in eV, unless otherwise noted)Significance
EHOMO-9.5Electron-donating ability
ELUMO-1.2Electron-accepting ability
ΔE (HOMO-LUMO Gap)8.3Chemical stability and reactivity
Chemical Potential (μ)-5.35Electron escaping tendency
Global Hardness (η)4.15Resistance to charge transfer
Global Softness (S)0.12Capacity to receive electrons
Electrophilicity Index (ω)3.45Electron-accepting capacity

These hypothetical values would suggest that this compound is a relatively stable molecule with a moderate electrophilic character. The presence of the electronegative bromine and oxygen atoms would influence the electron distribution and, consequently, these reactivity descriptors.

In the context of QSAR, these descriptors could be used to build models that predict various activities, such as receptor binding affinity, metabolic stability, or toxicological endpoints. For example, the electrophilicity index has been shown to be a useful descriptor in models of toxicity for various organic compounds.

Applications in Organic Synthesis As a Versatile Building Block

Ethyl 2-(2-bromoethoxy)benzoate as a Precursor in Complex Molecule Synthesis

The strategic placement of a reactive bromine atom and an ester functional group makes this compound a valuable starting material for the construction of more elaborate molecular architectures.

Intermediacy in the Synthesis of Pharmaceutical Scaffolds (e.g., Prucalopride derivatives)

This compound and its close derivatives are key intermediates in the synthesis of various pharmaceutical compounds. The bromoethoxy moiety serves as a handle for introducing other functional groups through nucleophilic substitution reactions, a common strategy in medicinal chemistry to build molecular complexity and modulate biological activity.

One notable application is in the synthesis of derivatives of Prucalopride, a drug used for the treatment of chronic constipation. Although the direct synthesis of Prucalopride from this compound is not the primary route, the structural motif is crucial. The synthesis of Prucalopride and its analogues often involves the construction of a 2,3-dihydrobenzofuran (B1216630) ring system. For instance, a common precursor is 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid. google.com The formation of the dihydrobenzofuran ring can be conceptually linked back to the intramolecular cyclization of a molecule like this compound, where an internal nucleophile displaces the bromide. While specific industrial syntheses of Prucalopride may start from different materials for efficiency, the underlying chemistry highlights the importance of the 2-(2-bromoethoxy)benzoate scaffold. google.comgoogle.com

The following table outlines a generalized synthetic approach to a Prucalopride-like scaffold, illustrating the potential role of a bromoethoxy-substituted benzoate (B1203000).

StepReactant(s)Reagent(s) and ConditionsProductPurpose
1Substituted Salicylic (B10762653) Acid Ester1,2-Dibromoethane, Base (e.g., K₂CO₃)Substituted this compoundIntroduction of the bromoethoxy side chain
2Substituted this compoundBase (e.g., NaH)Ethyl 2,3-Dihydrobenzofuran-7-carboxylateIntramolecular cyclization to form the core ring system
3Ethyl 2,3-Dihydrobenzofuran-7-carboxylateHydrolysis (e.g., NaOH, H₂O), then Acidification2,3-Dihydrobenzofuran-7-carboxylic acidConversion of the ester to a carboxylic acid for further modification

Role in the Synthesis of Advanced Organic Materials

The reactivity of the bromoethoxy group also lends itself to applications in materials science. Ester derivatives are known to be imperative intermediates in the synthesis of various materials, including polymers. researchgate.net The bromine atom in this compound can participate in polymerization reactions or be used to graft the benzoate unit onto a polymer backbone. For example, bromoethyl groups are known to enhance radical polymerization efficiency and can be used as crosslinking agents in materials like resin cements. While specific research on this compound in this exact context is not extensively documented, the chemical principles suggest its potential utility in creating functionalized polymers and other advanced organic materials.

Utilization in the Formation of Heterocyclic Compounds

The 2-bromoethoxy side chain is a key structural feature that enables the construction of various heterocyclic ring systems through intramolecular cyclization reactions.

Cyclization Reactions Mediated by the 2-Bromoethoxy Side Chain (e.g., Oxazepine formation from related aldehydes)

The formation of seven-membered heterocyclic rings, such as oxazepines, can be achieved from precursors containing the 2-(2-bromoethoxy)phenyl moiety. nih.govresearchgate.netscirp.organjs.edu.iq While direct cyclization of this compound itself to an oxazepine is not a standard reaction, a related aldehyde, 2-(2-bromoethoxy)benzaldehyde, can undergo cyclization to form a dibenzo[b,f] nih.govoxazepine derivative. This transformation typically involves a condensation reaction with an amine, followed by an intramolecular nucleophilic substitution where the nitrogen atom displaces the bromine atom of the bromoethoxy chain. This strategy highlights the utility of the bromoethoxy group as a tether to facilitate ring closure.

A general reaction scheme for the formation of a benzoxazepine ring from a related aldehyde is presented below:

Reactant 1Reactant 2ConditionsProduct
2-(2-Bromoethoxy)benzaldehydePrimary Amine (R-NH₂)Base, HeatN-Substituted Dibenzo[b,f] nih.govoxazepine

Development of Novel Organometallic and Coupling Reagents from Brominated Benzoate Esters

Brominated aromatic compounds are valuable precursors for the generation of organometallic reagents, which are powerful tools in carbon-carbon bond formation. libretexts.orglibretexts.orgyoutube.com this compound, containing an aryl bromide, can in principle be converted into an organometallic species.

For example, treatment with a strong reducing metal like lithium or magnesium could potentially form an organolithium or Grignard reagent, respectively. libretexts.orglibretexts.orgwikipedia.org These reagents invert the polarity of the carbon atom, making it nucleophilic and capable of reacting with various electrophiles. libretexts.org

The formation of such reagents from this compound would need to be carefully controlled to avoid side reactions with the ester group. However, the resulting organometallic intermediate could then participate in a wide range of coupling reactions. For instance, Suzuki coupling, which typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst, is a powerful method for forming biaryl compounds. youtube.com A boronic ester derived from this compound could be a valuable coupling partner in such reactions. nih.govnih.gov Similarly, other palladium-catalyzed cross-coupling reactions could be employed to form new carbon-carbon or carbon-heteroatom bonds at the ortho position of the benzoate ring. organic-chemistry.org

Functional Group Interconversions on the this compound Skeleton

The this compound molecule offers several sites for functional group interconversions, allowing for the synthesis of a variety of derivatives. vanderbilt.edu

The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(2-bromoethoxy)benzoic acid, under basic or acidic conditions. This carboxylic acid can then be converted into other functional groups, such as amides, by reaction with amines using coupling agents. acs.org The ester can also be reduced to a primary alcohol, [2-(2-bromoethoxy)phenyl]methanol, using a strong reducing agent like lithium aluminum hydride.

The bromoethoxy group is also amenable to various transformations. The bromine atom can be displaced by a wide range of nucleophiles in SN2 reactions. For example, reaction with sodium azide (B81097) would yield ethyl 2-(2-azidoethoxy)benzoate, which could be further reduced to the corresponding amine. Reaction with thiols would lead to the formation of thioethers.

The following table summarizes some of the key functional group interconversions possible with this compound:

Starting Functional GroupReagent(s)Product Functional Group
Ethyl EsterNaOH, H₂O, then H₃O⁺Carboxylic Acid
Ethyl EsterLiAlH₄, then H₂OPrimary Alcohol
BromoalkaneNaN₃Azide
BromoalkaneR-SH, BaseThioether
BromoalkaneNaI, AcetoneIodoalkane (Finkelstein Reaction)

These transformations underscore the versatility of this compound as a scaffold for the synthesis of a diverse array of organic molecules with potential applications in pharmaceuticals, materials science, and fundamental chemical research.

Role in Materials Science and Polymer Chemistry

Ethyl 2-(2-bromoethoxy)benzoate as a Potential Initiator in Controlled Radical Polymerization

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis, enabling the production of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. A key component in many of these systems is the initiator, which dictates the starting point of each polymer chain. The structure of this compound makes it a candidate for an initiator in Atom Transfer Radical Polymerization (ATRP), one of the most robust and widely used CRP methods.

The effectiveness of an initiator in ATRP, known as its initiation efficiency, is crucial for achieving good control over the polymerization. High initiation efficiency (ideally close to 100%) means that nearly all initiator molecules start a polymer chain simultaneously. This leads to polymers with a narrow polydispersity index (PDI, Mw/Mn) and molecular weights that are close to the theoretical values calculated from the monomer-to-initiator ratio.

While specific studies evaluating the ATRP initiation efficiency of this compound are not prominent in the reviewed literature, its potential can be inferred from its structure in comparison to commonly used and highly efficient ATRP initiators. The key to a successful ATRP initiator is that the rate of initiation should be at least as fast as the rate of propagation. cmu.edu This ensures all chains grow at a similar rate. cmu.edu

The structure of this compound features a secondary bromo group, which is structurally similar to that in ethyl 2-bromopropionate (EBP). EBP is known to be a highly efficient initiator for the ATRP of various monomers, such as acrylates and styrenes, leading to well-controlled polymerizations with low PDI values. cmu.edunih.gov The rate of activation of the carbon-bromine bond is influenced by the stability of the radical formed upon its homolytic cleavage. The secondary radical generated from this compound would be comparable in stability to that generated from EBP. However, factors such as steric hindrance from the bulky benzoate (B1203000) group could potentially influence the rate of initiation. In some systems, low initiator efficiency has been observed, which can limit the control over the final polymer properties. nih.gov For instance, in the synthesis of densely grafted molecular brushes using a macroinitiator, the congested environment can lead to lower initiation efficiency in the early stages of polymerization compared to analogous linear systems. researchgate.net

InitiatorChemical StructureInitiating Group TypeTypical Efficiency
This compound Secondary Alkyl BromidePotential for high efficiency, inferred from structure
Ethyl 2-bromopropionate (EBP)Secondary Alkyl BromideHigh
Ethyl 2-bromoisobutyrate (EBiB)Tertiary Alkyl BromideVery High
Methyl 2-bromopropionate (MBrP)Secondary Alkyl BromideHigh

One of the most significant advantages of ATRP is the ability to prepare polymers with specific end-groups by using functional initiators. cmu.edu The initiator fragment remains at the α-terminus (the starting end) of every polymer chain.

Using this compound as an initiator would result in polymer chains that are covalently tagged with the ethyl 2-(2-oxoethoxy)benzoate moiety at their starting point. This terminal functional group can be used to create polymers with tailored architectures:

End-Functional Polymers: The benzoate group itself imparts specific characteristics to the polymer, such as altered solubility, thermal stability, or adhesive properties. This functionality can be preserved in the final material or used as a handle for further reactions.

Block Copolymers: The polymer created using the functional initiator (a "macroinitiator") can be used in a second polymerization step with a different monomer to synthesize AB diblock copolymers. vt.edu This is a fundamental strategy for creating materials that combine the properties of two different polymers, such as amphiphilic block copolymers that can self-assemble in solution. vt.eduresearchgate.net

Graft and Star Polymers: If a molecule containing multiple benzoate ester groups were converted into a multi-site initiator, it could be used to grow multiple polymer chains simultaneously, leading to star-shaped polymers. Similarly, attaching the initiator to an existing polymer backbone allows for the "grafting from" of new polymer chains, creating brush or comb-like architectures. researchgate.net

Polymer ArchitectureSynthesis Strategy using a Functional Initiator
End-Functional Polymer A single polymer chain is grown from the functional initiator, resulting in a polymer with a specific group at one end. escholarship.org
AB Diblock Copolymer The end-functional polymer is used as a macroinitiator to start the polymerization of a second, different monomer. vt.edu
ABA Triblock Copolymer A difunctional initiator is used to grow two chains (A blocks) outwards, followed by chain extension with a second monomer (B block). Alternatively, a macroinitiator can be extended from both ends.
Star Polymer A central core molecule with multiple initiating sites is used to grow several polymer chains ("arms") simultaneously.
Graft (Brush) Copolymer Initiating sites are attached along the backbone of an existing polymer, and new side chains are grown from these sites. researchgate.net

Integration into Polymer Backbones for Modified Material Properties

Direct integration of this compound as a repeating monomer unit into a polymer backbone via chain-growth polymerization is unlikely, as it lacks a polymerizable double bond (e.g., a vinyl or acrylate (B77674) group). However, its functional groups allow for its incorporation into larger polymeric structures through other means.

The most viable method for integration is through "grafting" techniques. The compound could first be anchored to a substrate or a pre-existing polymer that has reactive sites (e.g., hydroxyl or amine groups) capable of reacting with the benzoate ester or a derivative thereof. Subsequently, the bromo- group would serve as an initiation site for a surface-initiated ATRP (SI-ATRP), growing a polymer chain directly from the anchor point. This results in a graft copolymer or a polymer brush, where the subject molecule acts as the crucial linkage unit between the original backbone/surface and the newly grown polymer chain. This approach is widely used to modify the surface properties of materials, imparting characteristics like biocompatibility, hydrophilicity, or anti-fouling properties.

Photochemical Applications of Benzoate Esters in Polymerization Processes

The benzoate ester moiety within this compound has known photochemical reactivity that is relevant to polymerization, although this is distinct from the thermal initiation typical of ATRP. Photopolymerization processes, which use light to initiate polymerization, offer advantages such as spatial and temporal control and are widely used in coatings, inks, and 3D printing. tcichemicals.com

Photoinitiators are compounds that generate reactive species (radicals or cations) upon exposure to light. tcichemicals.comnih.gov While the primary role of the bromo- group in this compound is for thermal ATRP, the benzoate portion belongs to a class of compounds with known photochemical activity.

Norrish Type I (α-Cleavage) Reactions: Aromatic carbonyl compounds, particularly benzoin (B196080) and its derivatives, are well-known Type I photoinitiators. researchgate.net Upon absorption of UV light, these molecules can undergo homolytic cleavage of the C-C bond adjacent to the carbonyl group (α-cleavage), generating two radical fragments that can each initiate polymerization. nih.gov For example, 3',5'-dimethoxybenzoin shows a higher photocleavage quantum yield than unsubstituted benzoin, making it a more efficient photoinitiator. nih.gov The benzoate structure in the subject compound is related to these photoinitiators.

Photosensitization: In some systems, benzoate esters can act as photosensitizers. The sensitizer (B1316253) absorbs light energy and then transfers it to another molecule, which then initiates the polymerization. This allows for the use of light at wavelengths where the primary monomer or initiator system does not absorb.

Therefore, while this compound is primarily designed as a thermal initiator for ATRP, its benzoate ester group introduces the potential for photochemical activity, which could be exploited in dual-curing systems or for post-polymerization modifications triggered by light.

Structure Reactivity Relationship Sar Studies and Analog Development

Impact of the 2-Bromoethoxy Substituent on Molecular Reactivity and Functional Properties

The 2-bromoethoxy substituent at the ortho position of the ethyl benzoate (B1203000) core profoundly influences the molecule's reactivity at several key sites. This influence can be dissected into the electronic effects on the aromatic ring and the ester group, and the inherent reactivity of the bromoethoxy chain itself.

The bromoethoxy group is primarily an electron-withdrawing group due to the electronegativity of the oxygen and bromine atoms. This inductive effect (-I) decreases the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution and more susceptible to nucleophilic aromatic substitution, although the latter generally requires more forcing conditions. The oxygen atom, through its lone pairs, can exert a resonance effect (+R), donating electron density to the ring. However, for ortho substituents, the inductive effect often dominates in influencing the reactivity of the ester functionality.

The primary site of reactivity, aside from the ester group, is the carbon atom bearing the bromine atom. The carbon-bromine bond is polarized, with the carbon being electrophilic and the bromine being a good leaving group. This makes the bromoethyl moiety highly susceptible to nucleophilic substitution reactions. A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the bromide ion, providing a versatile handle for the synthesis of a diverse array of derivatives.

The presence of the ortho 2-bromoethoxy group also sterically hinders the approach of reagents to the ester carbonyl group. This "ortho effect" can significantly alter the rate of reactions such as hydrolysis compared to its meta and para-substituted isomers.

Table 1: Key Reactive Sites and Expected Reactions of Ethyl 2-(2-bromoethoxy)benzoate

Reactive SiteType of ReactionExpected Products
Ester Carbonyl GroupNucleophilic Acyl Substitution (e.g., Hydrolysis)2-(2-bromoethoxy)benzoic acid and ethanol (B145695)
α-Carbon of BromoethoxyNucleophilic SubstitutionVarious substituted benzoates
Benzene RingElectrophilic Aromatic SubstitutionSubstituted ethyl 2-(2-bromoethoxy)benzoates

Comparative Studies with Methoxy (B1213986) and Hydroxy Analogs of Benzoate Esters for Reactivity Differentiation

To understand the specific influence of the 2-bromoethoxy group, it is instructive to compare the reactivity of this compound with its structural analogs, namely Ethyl 2-methoxybenzoate (B1232891) and Ethyl 2-hydroxybenzoate.

The alkaline hydrolysis of substituted ethyl benzoates is a well-studied reaction that provides insight into the electronic and steric effects of substituents. libretexts.org The rate of this reaction is sensitive to the nature of the ortho substituent.

Ethyl 2-hydroxybenzoate (Ethyl salicylate): The hydroxyl group is a strong electron-donating group through resonance (+R) and can form an intramolecular hydrogen bond with the ester carbonyl oxygen. This hydrogen bonding stabilizes the ground state of the ester and increases the activation energy for nucleophilic attack, thus significantly slowing down the rate of hydrolysis compared to unsubstituted ethyl benzoate.

Ethyl 2-methoxybenzoate: The methoxy group is also an electron-donating group via resonance (+R) but is less capable of forming a strong intramolecular hydrogen bond compared to the hydroxyl group. It exerts a moderate steric hindrance. Generally, the rate of hydrolysis is slower than that of ethyl benzoate but faster than that of ethyl salicylate (B1505791). libretexts.org

Table 2: Predicted Relative Rates of Alkaline Hydrolysis for Ortho-Substituted Ethyl Benzoates

CompoundOrtho SubstituentKey EffectsPredicted Relative Rate of Hydrolysis
Ethyl 2-hydroxybenzoate-OHStrong +R effect, intramolecular H-bondingSlowest
Ethyl 2-methoxybenzoate-OCH₃+R effect, moderate steric hindranceIntermediate
This compound-OCH₂CH₂Br-I effect, significant steric hindranceSlower than unsubstituted, but relative rate depends on the balance of electronic and steric factors
Ethyl Benzoate-HReferenceBaseline

Rational Design of New this compound Derivatives with Tuned Chemical Properties

The versatile reactivity of this compound makes it an excellent scaffold for the rational design of new derivatives with fine-tuned chemical properties. The primary handle for modification is the reactive carbon-bromine bond.

A key strategy involves nucleophilic substitution reactions to introduce a wide variety of functional groups. By carefully selecting the nucleophile, one can modulate properties such as polarity, lipophilicity, and the potential for further chemical transformations.

For instance, reaction with:

Amines (R-NH₂): Leads to the formation of secondary or tertiary amine derivatives. The nature of the 'R' group on the amine can be varied to introduce different functionalities, such as acidic or basic groups, or long alkyl chains to increase lipophilicity.

Thiols (R-SH): Results in thioether derivatives. Thioethers are important in various biologically active molecules.

Alkoxides (R-O⁻): Yields ether derivatives, allowing for the introduction of different alkoxy groups.

Azide (B81097) (N₃⁻): Forms an azido (B1232118) derivative, which can then be used in "click chemistry" reactions, such as the Huisgen cycloaddition, to link the molecule to other complex structures.

Another design strategy involves the modification of the ester group. Hydrolysis of the ethyl ester to the corresponding carboxylic acid provides a new reactive center. The resulting 2-(2-bromoethoxy)benzoic acid can then be coupled with various amines or alcohols to form amides or different esters, further diversifying the molecular structure.

Table 3: Strategies for Designing New Derivatives of this compound

Modification SiteReaction TypeReagent ClassResulting Derivative ClassPotential Property Tuning
Bromoethoxy side chainNucleophilic SubstitutionAmines, Thiols, Alkoxides, AzideSubstituted ethers, amines, thioethers, azidesPolarity, Lipophilicity, Biological Activity
Ester groupHydrolysis followed by couplingBases (for hydrolysis), Amines/Alcohols (for coupling)Carboxylic acids, Amides, New estersAcidity, H-bonding capability, Pharmacokinetics

Computational Approaches to Predict Structure-Reactivity Correlations in Halogenated Benzoate Systems

Computational chemistry offers powerful tools to predict and rationalize the structure-reactivity relationships of molecules like this compound, especially in cases where experimental data is limited. Density Functional Theory (DFT) is a commonly employed method for these types of investigations. nih.gov

Key computational approaches include:

Geometry Optimization and Electronic Structure Analysis: The first step is to calculate the most stable three-dimensional structure of the molecule. From this, one can analyze bond lengths, bond angles, and dihedral angles to understand steric hindrance. The distribution of electron density and molecular orbital shapes (HOMO and LUMO) can reveal the most electron-rich and electron-poor regions of the molecule, predicting sites of electrophilic and nucleophilic attack. nih.gov

Calculation of Reactivity Descriptors: Quantum chemical calculations can provide various descriptors that correlate with reactivity. For instance, calculated atomic charges (e.g., Mulliken, NBO) can indicate the most likely sites for nucleophilic attack. The Fukui function can be used to predict the local reactivity of different atoms in the molecule.

Transition State Theory and Reaction Pathway Modeling: For specific reactions, such as nucleophilic substitution at the bromoethyl group or ester hydrolysis, computational methods can be used to model the entire reaction pathway. This involves locating the transition state structure and calculating the activation energy barrier. By comparing the activation energies for different analogs (e.g., methoxy vs. bromoethoxy), one can make quantitative predictions about their relative reactivities. nih.gov

For halogenated aromatic compounds, computational studies have been used to predict dehalogenation pathways by examining the structural changes upon forming anionic species and the lengthening of carbon-halogen bonds. nih.gov These approaches can be directly applied to this compound to understand its degradation and reactivity patterns.

Table 4: Application of Computational Methods to this compound

Computational MethodInformation ObtainedApplication to Reactivity Prediction
Density Functional Theory (DFT)Optimized geometry, electronic structure, molecular orbitalsIdentification of steric hindrance and electronic effects of the 2-bromoethoxy group.
Natural Bond Orbital (NBO) AnalysisAtomic charges, orbital interactionsPrediction of the most electrophilic sites (e.g., ester carbonyl, C-Br).
Transition State SearchingReaction energy profiles, activation energiesQuantitative comparison of hydrolysis rates and nucleophilic substitution reactions with analogs.
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent effectsUnderstanding the role of the solvent and the conformational preferences of the bromoethoxy chain.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of Ethyl 2-(2-bromoethoxy)benzoate Chemistry

This compound is a halogenated aromatic ester. Its fundamental chemical identifiers are established in chemical databases.

Table 1: Chemical and Physical Properties of this compound

Property Value Source
CAS Number 174909-11-6 bldpharm.comchemicalbook.com
Molecular Formula C₁₁H₁₃BrO₃ bldpharm.comchemicalbook.com
Molecular Weight 273.12 g/mol bldpharm.comchemicalbook.com

| Boiling Point | 339.0 ± 22.0 °C (Predicted) | chemicalbook.com |

The current academic understanding of this compound is limited, as specific peer-reviewed studies on its synthesis and reactivity are scarce in publicly accessible literature. The molecule incorporates three key functional groups: an aromatic benzene (B151609) ring, an ethyl ester, and a bromoethoxy side chain. The presence of the bromoethyl group suggests the compound is a reactive alkylating agent, a characteristic feature of α- and β-halo ethers which are known to be potent intermediates in organic synthesis. wikipedia.org The ester group can undergo hydrolysis or transesterification, while the aromatic ring is amenable to electrophilic substitution, although the directing effects of the substituents would need to be considered.

While direct applications are not documented, related bromoalkoxy structures are utilized as key intermediates in pharmaceutical synthesis. For instance, 1-(2-bromoethoxy)-2-ethoxybenzene (B18691) is a crucial reagent in the synthesis of Tamsulosin, an antagonist of α₁-adrenergic receptors. googleapis.com This precedent suggests that this compound holds potential as a versatile building block in medicinal chemistry, though this remains an underexplored area. Spectroscopic data for the compound is not widely published, though predictions for analogous structures are available. vulcanchem.com

Prospective Methodologies and Interdisciplinary Investigations for Halogenated Esters

Future research into this compound and other halogenated esters could benefit significantly from the adoption of modern synthetic methodologies and interdisciplinary approaches.

Prospective Methodologies:

Advanced Halogenation Techniques: Instead of traditional methods that can lack selectivity and use harsh reagents, modern techniques should be explored. researchgate.net Visible-light-induced photoredox catalysis, for example, enables C-H bromination under mild conditions, offering a more sustainable pathway. organic-chemistry.org Furthermore, asymmetric α-halogenation using chiral organocatalysts can produce enantiomerically enriched halogenated esters, which are highly valuable as chiral building blocks in synthesis. nih.gov

Enzymatic and Biocatalytic Synthesis: Biocatalysis, particularly the use of halogenating enzymes, presents a green and highly selective alternative for producing halogenated compounds. researchgate.net Exploring enzymatic routes could lead to more environmentally friendly and efficient syntheses, potentially with high stereoselectivity.

Light-Mediated Production: Innovative methods for producing halogenated carboxylic esters involve the light irradiation of mixtures of halocarbons and alcohols in the presence of oxygen, providing a potentially simple and safe route from inexpensive raw materials. google.com

Interdisciplinary Investigations:

Computational Chemistry: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed. These tools can predict spectroscopic data (NMR, IR), elucidate reaction mechanisms, and model the compound's reactivity, thereby guiding and accelerating experimental research efforts. researchgate.net

Medicinal Chemistry and Chemical Biology: An interdisciplinary approach combining organic synthesis with biological screening is essential to unlock the compound's potential. Synthesizing derivatives and evaluating their biological activity against various targets (e.g., enzymes, receptors) could lead to the discovery of new therapeutic leads.

Materials Science: The incorporation of halogen atoms can significantly influence the properties of organic materials. Investigations in collaboration with materials scientists could explore the use of this compound as a monomer in polymerization reactions, as a flame-retardant additive, or as a precursor for novel organic electronic materials where the bromine atom can be used as a handle for further functionalization in cross-coupling reactions.

Q & A

Q. What are the reliable synthetic routes for Ethyl 2-(2-bromoethoxy)benzoate, and how can its purity be ensured?

Methodological Answer:

  • Synthesis via Bromination : React ethyl 2-(2-hydroxyethoxy)benzoate with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 40–60°C for 6–12 hours. This method introduces the bromoethoxy group efficiently .
  • Alternative Route : Use N-bromosuccinimide (NBS) with a catalytic Lewis acid (e.g., FeCl₃) in tetrahydrofuran (THF) under reflux.
  • Purity Control : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with a C18 column (methanol/water mobile phase).

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm), bromoethoxy methylene (δ 3.6–4.3 ppm), and ester ethyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~167 ppm) and brominated carbon (δ ~35 ppm).
  • X-ray Crystallography : Use SHELX software for structure refinement. Crystallize the compound in ethyl acetate/hexane to obtain single crystals .

II. Advanced Research Questions

Q. How can researchers optimize bromination conditions to minimize side reactions (e.g., elimination or over-bromination)?

Methodological Answer:

  • Parameter Optimization :
    • Temperature : Lower temperatures (40–50°C) reduce elimination byproducts.
    • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase over-bromination. Non-polar solvents (e.g., DCM) favor selectivity .
  • Additives : Introduce radical scavengers (e.g., BHT) to suppress radical chain reactions.
  • Kinetic Monitoring : Use in-situ FT-IR to track bromine incorporation and adjust reagent stoichiometry dynamically.

Q. How should contradictory data on reaction yields (e.g., 60–85% in literature) be analyzed and resolved?

Methodological Answer:

  • Statistical Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent, catalyst loading).
  • Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and identify bottlenecks.
  • Reproducibility Checks : Validate reported protocols with controlled moisture/oxygen-free environments (Schlenk techniques) .

Q. What mechanistic insights underpin the biological activity of this compound derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC values).
    • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Molecular Docking : Simulate interactions with target enzymes (e.g., thymidylate synthase) using AutoDock Vina. The bromoethoxy group may enhance binding via halogen bonding .

IV. Handling and Safety Considerations

  • Brominated Compounds : Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.